Antipyretic Efficacy: Direct Head-to-Head Comparison in PGE₂-Induced Fever Models
In a direct comparative study assessing the ability to block PGE₂-induced fever development in mice, 6-hydroxyisatin demonstrated an effective intraperitoneal dose of 5.2 mg/kg. This potency differs markedly from other isatin analogs: unsubstituted isatin required 3.12 mg/kg, 5-methylisatin required 0.21 mg/kg, 5,6-dimethoxyisatin required 0.02 mg/kg, 7-ethylisatin required 0.02 mg/kg, and N-acetylisatin required 0.005 mg/kg [1]. These quantitative differences establish a clear rank-order of in vivo antipyretic activity, guiding analog selection based on potency requirements.
| Evidence Dimension | Dose required to block PGE₂-induced fever development in mice (ip) |
|---|---|
| Target Compound Data | 5.2 mg/kg |
| Comparator Or Baseline | Isatin: 3.12 mg/kg; 5-methylisatin: 0.21 mg/kg; 5,6-dimethoxyisatin: 0.02 mg/kg; 7-ethylisatin: 0.02 mg/kg; N-acetylisatin: 0.005 mg/kg |
| Quantified Difference | 6-Hydroxyisatin is ~1.7-fold less potent than isatin and substantially less potent than other analogs. |
| Conditions | PGE₂-induced fever model in mice; compounds administered intraperitoneally simultaneously with PGE₂. |
Why This Matters
This quantitative potency data enables researchers to select 6-hydroxyisatin specifically when a defined level of antipyretic activity is required, avoiding the extreme potency or differing efficacy profiles of alternative analogs.
- [1] Telegdy, G., Adamik, A., & Glover, V. (2011). Antipyretic Action of Isatin and Its Analogues in Mice and Rats. Neuroscience & Medicine, 2(1), 1–5. https://doi.org/10.4236/nm.2011.21001 View Source
